6-Oxaspiro[3.4]octan-2-amine

Spirocyclic building blocks Medicinal chemistry Fragment-based drug discovery

6-Oxaspiro[3.4]octan-2-amine (CAS 1374659-21-8) is a spirocyclic oxetane amine building block with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It features a 6-oxaspiro[3.4]octane scaffold, comprising an oxetane ring spiro-fused to a cyclobutane ring, with an exocyclic primary amine at the 2-position.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1374659-21-8
Cat. No. B2983347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.4]octan-2-amine
CAS1374659-21-8
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1COCC12CC(C2)N
InChIInChI=1S/C7H13NO/c8-6-3-7(4-6)1-2-9-5-7/h6H,1-5,8H2
InChIKeyRZAVDURPAHGGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.4]octan-2-amine (CAS 1374659-21-8): Spirocyclic Oxetane Amine Building Block Procurement Guide


6-Oxaspiro[3.4]octan-2-amine (CAS 1374659-21-8) is a spirocyclic oxetane amine building block with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It features a 6-oxaspiro[3.4]octane scaffold, comprising an oxetane ring spiro-fused to a cyclobutane ring, with an exocyclic primary amine at the 2-position [1]. The free base is commercially available from multiple vendors in purities ranging from 95% (AKSci) to 98% (Leyan), typically supplied as a mixture of diastereomers or as the hydrochloride salt (CAS 2751620-51-4) . This compound belongs to the broader class of spirocyclic oxetane amines, which are recognized in medicinal chemistry as metabolically stable bioisosteres of carbonyl-containing and gem-dimethyl-substituted heterocycles [2].

Why 6-Oxaspiro[3.4]octan-2-amine Cannot Be Replaced by Positional Isomers or Generic Spirocyclic Amine Scaffolds


Within the 6-oxaspiro[3.4]octane family, amine positional isomers (1-amine CAS 1824383-55-2, 8-amine CAS 1314401-23-4) and ring-regioisomers (2-oxaspiro[3.4]octan-6-amine CAS 2383841-68-5) differ in the spatial orientation of the amine relative to the oxetane oxygen, which directly modulates amine basicity (pKa), hydrogen-bonding geometry, and metabolic stability [1]. In the broader class of spirocyclic oxetane amines, replacing an oxetane with a gem-dimethyl group increases lipophilicity by approximately 3 log units and reduces aqueous solubility by 4- to >4000-fold, while carbonyl-based analogs suffer from rapid microsomal degradation (intrinsic clearance >100 µL/min/mg) compared to their oxetane counterparts [2][3]. These quantitative differences mean that seemingly minor structural alterations can produce pharmacologically irrelevant compounds with divergent ADME profiles, making direct substitution invalid without re-validation of the entire property suite [4].

Quantitative Differentiation of 6-Oxaspiro[3.4]octan-2-amine from Closest Analogs: Physicochemical, Metabolic, and Procurability Evidence


Computed Lipophilicity (XLogP3) Comparison: 6-Oxaspiro[3.4]octan-2-amine vs. Positional Isomers

The computed XLogP3 value for 6-oxaspiro[3.4]octan-2-amine is -0.1, indicating a balanced hydrophilic-lipophilic profile suitable for fragment elaboration [1]. This value differs from the positional isomer 6-oxaspiro[3.4]octan-1-amine, where the amine is attached to the cyclobutane ring adjacent to the spiro center, altering the conformational exposure of the polar group and resulting in a predicted XLogP3 shift of approximately +0.3 to +0.5 log units (class-level inference based on oxetane-amine proximity effects) [2]. Similarly, 2-oxaspiro[3.4]octan-6-amine (oxetane oxygen adjacent to the amine-bearing ring) is expected to have a lower XLogP3 due to enhanced hydrogen-bonding capacity with the oxetane oxygen in closer proximity.

Spirocyclic building blocks Medicinal chemistry Fragment-based drug discovery

Class-Level pKa Modulation: Oxetane Reduction of Amine Basicity Compared to Gem-Dimethyl and Piperidine Parents

In spirocyclic oxetane amines, the oxetane oxygen inductively withdraws electron density from the amine, reducing pKa by 1.3–2.6 units compared to the parent piperidine (pKa ~10.2 for piperidine) [1]. For 6-oxaspiro[3.4]octan-2-amine, the amine is positioned β to the oxetane oxygen (through the spiro center), predicting a pKa reduction of approximately 1.7 units (ΔpKa ~ -1.7) relative to unsubstituted cyclobutylamine (pKa ~10.0), yielding an estimated pKa of ~8.3 . This is in contrast to the 1-amine isomer, where the amine is α to the oxetane, leading to a larger pKa decrease (~2.6 units; predicted pKa ~7.4). The higher basicity of the 2-amine isomer may enhance solubility at physiological pH due to increased ionization, while still remaining less basic than gem-dimethyl analogs (pKa ~9.5–10.0) [2].

Amine basicity pKa tuning Oxetane bioisostere

Metabolic Stability Advantage of Oxetane Spirocycles over Carbonyl and Lactam Analogs: Quantitative Microsomal Clearance Comparison

In head-to-head comparisons within the spirocyclic oxetane series (Wuitschik et al. 2008), oxetane-containing amines 2–5 exhibited human liver microsomal intrinsic clearance (CLint) values of 0–31 µL/min/mg, compared to 5–190 µL/min/mg for corresponding ketoamine analogs 10–13 and 0–18 µL/min/mg for gem-dimethyl analogs [1]. Specifically, the spirooxetane azetidine (compound 2, analogous scaffold to target) showed CLint of 0/13 µL/min/mg (human/mouse), while its 4-piperidone counterpart (compound 11) was rapidly degraded (5/190 µL/min/mg). By class-level extension, 6-oxaspiro[3.4]octan-2-amine is expected to confer similarly low oxidative metabolism compared to a hypothetical 2-amino-cyclobutyl ketone or lactam analog, which would be susceptible to rapid CYP450-mediated degradation [2].

Microsomal stability Intrinsic clearance Oxetane bioisostere

Spatial Vector Differentiation: 1.3 Å Extended Oxygen Lone Pair Compared to Morpholine, Enabling Deeper Binding Site Probing

Crystallographic analysis of spirooxetane 2 (2-oxa-6-azaspiro[3.3]heptane) reveals that the oxetane oxygen lone pair extends approximately 1.3 Å farther from the nitrogen atom compared to morpholine, effectively creating a 'prolate morpholine' topology [1]. This extended polar contact can access deeper hydrogen-bonding pockets within a target binding site. For the 6-oxaspiro[3.4]octan-2-amine scaffold, the oxetane oxygen is positioned at a reclined angle from the cyclobutane ring plane, providing a distinct three-dimensional vector compared to both morpholine and 2-oxa-6-azaspiro[3.3]heptane [2]. This geometric differentiation enables probing of chemical space that is inaccessible to the flatter morpholine scaffold.

Binding site probing Oxygen lone pair geometry Morpholine replacement

Optimal Application Scenarios for 6-Oxaspiro[3.4]octan-2-amine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity (XLogP3 ≈ -0.1) for Solubility-Sensitive Assays

The computed XLogP3 of -0.1 positions 6-oxaspiro[3.4]octan-2-amine as an ideal fragment starting point for aqueous solubility-limited screening cascades (e.g., SPR, NMR, DSF), where lipophilicity-driven aggregation must be avoided [1]. Compared to other 6-oxaspiro[3.4]octane isomers with higher predicted logP, this compound minimizes non-specific binding risk while retaining sufficient hydrophobicity for target engagement detection.

Lead Optimization Campaigns Requiring pKa Tuning for CNS Penetration vs. Peripheral Selectivity

With a predicted pKa of ~8.3 (β-oxetane effect), the 2-amine isomer strikes a balance between the overly basic gem-dimethyl analogs (pKa ~9.5–10.0, favoring peripheral off-target binding) and the less basic 1-amine isomer (pKa ~7.4, potentially limiting solubility) [2]. This intermediate basicity supports CNS drug discovery programs where fine-tuning of ionization state is critical for passive permeability and P-gp efflux avoidance.

Metabolically Labile Carbonyl Replacement in Heterocyclic Cores

Procurement of 6-oxaspiro[3.4]octan-2-amine is warranted when replacing a ketone or lactam in a lead series that suffers from rapid microsomal clearance (CLint >50 µL/min/mg). The oxetane bridge confers a 5- to >100-fold reduction in oxidative metabolism based on class-level data [3], providing a direct path to improved half-life without extensive scaffold re-synthesis.

Structure-Based Design Targeting Cryptic Polar Sub-Pockets Inaccessible to Morpholine

When crystallographic or computational models reveal a polar residue (e.g., Ser, Thr, Tyr) positioned deeper than morpholine's oxygen reach, the extended 1.3 Å oxygen lone pair vector of the spirooxetane scaffold enables hydrogen-bonding contact that morpholine cannot achieve [4]. The reclined orientation of the 6-oxaspiro[3.4]octane system provides an additional geometric degree of freedom for binding site complementarity.

Quote Request

Request a Quote for 6-Oxaspiro[3.4]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.